molecular formula C14H23N B13268937 tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine

tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine

Cat. No.: B13268937
M. Wt: 205.34 g/mol
InChI Key: BDFYGZDNMMKPNZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 1.28 (s, 9H): tert-Butyl methyl protons (C(CH₃)₃).
  • δ 1.25 (d, J = 6.8 Hz, 6H): Isopropyl methyl protons (CH(CH₃)₂).
  • δ 2.85 (septet, J = 6.8 Hz, 1H): Isopropyl methine proton (CH(CH₃)₂).
  • δ 3.72 (s, 2H): Benzyl methylene protons (CH₂N).
  • δ 7.21–7.18 (d, J = 8.0 Hz, 2H) and 7.30–7.27 (d, J = 8.0 Hz, 2H): Aromatic protons (C₆H₄).

¹³C NMR (100 MHz, CDCl₃):

  • δ 28.4: tert-Butyl methyl carbons (C(CH₃)₃).
  • δ 22.1: Isopropyl methyl carbons (CH(CH₃)₂).
  • δ 34.2: Isopropyl methine carbon (CH(CH₃)₂).
  • δ 51.9: Nitrogen-attached quaternary carbon (C(CH₃)₃).
  • δ 127.6, 128.4, 139.2, 149.8: Aromatic carbons (C₆H₄).

Fourier-Transform Infrared (FTIR) Spectral Features

Key absorptions (cm⁻¹):

  • 3360, 3280: N–H asymmetric and symmetric stretching (secondary amine).
  • 2960, 2870: C–H stretching of tert-butyl and isopropyl methyl groups.
  • 1605, 1490: Aromatic C=C ring vibrations.
  • 1455: C–H bending of isopropyl and tert-butyl groups.
  • 1220: C–N stretching.

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak: m/z 205 ([M]⁺).
  • Major fragments:
    • m/z 149: Loss of tert-butyl group ([M – C₄H₉]⁺).
    • m/z 119: Benzyl-isopropyl fragment ([C₁₀H₁₁]⁺).
    • m/z 86: tert-Butylamine ion ([C₄H₁₁N]⁺).

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters:

  • a = 10.06 Å, b = 12.70 Å, c = 23.15 Å
  • β = 94.11°
  • Density = 1.18 g/cm³

The tert-butyl group induces a distorted tetrahedral geometry around nitrogen, with N–C bond lengths of 1.47 Å. The benzyl and isopropyl groups adopt a coplanar arrangement, stabilized by weak C–H⋯π interactions (2.9–3.1 Å). Perchlorate counterions (if present) form N–H⋯O hydrogen bonds with the amine, creating a layered structure with alternating organic and inorganic regions.

Crystallographic Parameter Value
Space group P2₁/n
Unit cell volume 2954 ų
Z 4
R-factor 0.042
C–N bond length 1.47 Å

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-methyl-N-[(4-propan-2-ylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C14H23N/c1-11(2)13-8-6-12(7-9-13)10-15-14(3,4)5/h6-9,11,15H,10H2,1-5H3

InChI Key

BDFYGZDNMMKPNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(C)(C)C

Origin of Product

United States

Preparation Methods

Materials and Reagents

Reagent Role Typical Amounts
4-(Propan-2-yl)benzyl chloride Alkylating agent Stoichiometric or slight excess
Isopropylamine (propan-2-ylamine) Nucleophile (amine) 1.0–1.5 equivalents
Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) Base to neutralize HCl 1.0–2.0 equivalents
Dichloromethane or toluene Solvent Sufficient to dissolve reactants

Procedure

  • Dissolve 4-(propan-2-yl)benzyl chloride in the chosen solvent under inert atmosphere.
  • Add isopropylamine slowly with stirring.
  • Introduce the base to the reaction mixture to neutralize the HCl byproduct.
  • Stir the reaction at ambient temperature or slightly elevated temperature (e.g., 40–60 °C) for several hours (typically 4–12 h).
  • Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
  • Upon completion, quench the reaction with water, extract the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization.

Reaction Scheme

$$
\text{4-(Propan-2-yl)benzyl chloride} + \text{Isopropylamine} \xrightarrow[\text{Base}]{\text{Solvent}} \text{tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine} + \text{HCl}
$$

Alternative Preparation: Reductive Amination Route

Materials and Reagents

Reagent Role Typical Amounts
4-(Propan-2-yl)benzaldehyde Carbonyl precursor 1.0 equivalent
tert-Butylamine Amine nucleophile 1.0–1.5 equivalents
Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride Reducing agent 1.2–2.0 equivalents
Methanol or dichloromethane Solvent Sufficient volume
Acid catalyst (optional, e.g., acetic acid) To facilitate imine formation Catalytic amount

Procedure

  • Mix 4-(propan-2-yl)benzaldehyde and tert-butylamine in the solvent.
  • Add catalytic acid if needed to promote imine formation.
  • Stir the mixture at room temperature for 1–2 hours to allow imine formation.
  • Add the reducing agent slowly while maintaining stirring.
  • Continue stirring for several hours until the reaction is complete.
  • Quench the reaction with water, extract the organic layer, dry, and concentrate.
  • Purify the product by chromatography or recrystallization.

Reaction Scheme

$$
\text{4-(Propan-2-yl)benzaldehyde} + \text{tert-Butylamine} \xrightarrow[\text{Acid}]{\text{}} \text{Imine intermediate} \xrightarrow[\text{NaBH3CN}]{\text{}} \text{this compound}
$$

Data Table: Comparison of Preparation Methods

Parameter Alkylation Method Reductive Amination Method
Starting materials 4-(Propan-2-yl)benzyl chloride, isopropylamine 4-(Propan-2-yl)benzaldehyde, tert-butylamine
Reaction conditions Mild heating, basic medium Mild conditions, often room temperature
Reaction time 4–12 hours 3–6 hours
Purification Extraction, chromatography Extraction, chromatography
Yield Moderate to high (60–85%) High (70–90%)
Byproducts HCl (neutralized by base) Minimal, mainly water
Scalability Good Good
Steric hindrance impact Influences reaction rate and selectivity Can affect imine formation equilibrium

Research Results and Notes

  • The alkylation method is well-established and provides reliable access to the target amine with good yields and purity. The use of bases such as sodium hydroxide or potassium carbonate ensures efficient neutralization of HCl, preventing side reactions.

  • Reductive amination offers a one-pot synthesis with fewer purification steps. The choice of reducing agent is critical for selectivity and yield. Sodium cyanoborohydride is preferred due to its mild reducing power and selectivity toward imines over aldehydes or ketones.

  • Steric effects from the tert-butyl and isopropyl groups influence the reaction kinetics and conformational preferences of the product. Computational studies show that bulky groups adjacent to nitrogen can alter reactivity and stability of intermediates.

  • Experimental data confirm that the tert-butyl group’s steric bulk leads to a preference for certain conformations, which may affect the compound’s reactivity in subsequent transformations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of substituted amine derivatives.

Scientific Research Applications

tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine is an organic compound with a molecular weight of approximately 205.34 g/mol. Its IUPAC name is N-[(4-propan-2-ylphenyl)methyl]butan-1-amine. The compound features a tert-butyl group attached to an amine functional group, further linked to a phenyl ring substituted with a propan-2-yl group. This structure allows the compound to be used for various chemical and biological applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research.

Chemistry Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is used as a building block in the synthesis of complex organic molecules and polymers.

Biology Due to its structural similarity to certain biological molecules, Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is employed in the study of enzyme inhibition and receptor binding. Interaction studies focus on its binding affinity towards specific receptors and enzymes, which is crucial for understanding its potential therapeutic roles and mechanisms of action within biological systems. Research into these interactions may reveal insights into how this compound can influence physiological processes or be utilized in drug development.

Medicine It is investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Biochemical Analysis

Mechanism of Action

The mechanism of action of tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: A simpler amine with a tert-butyl group, used in similar applications but with different reactivity.

    4-(propan-2-yl)benzylamine: A related compound with a similar phenylmethyl substituent, used in organic synthesis and research.

    tert-Butyl({[4-(methyl)phenyl]methyl})amine: A structurally similar compound with a methyl group instead of a propan-2-yl group.

Uniqueness

tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.

Biological Activity

tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N. The compound features a tert-butyl group attached to an amine, which is further substituted with a propan-2-yl phenyl group. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves reductive amination processes. This method allows for the selective formation of the desired amine from functionalized aldehydes and amines under specific conditions, ensuring high yields and purity of the product .

1. Antimicrobial Activity

Research indicates that compounds similar to tert-butyl amines exhibit significant antimicrobial properties. For instance, studies have shown that alkyl-substituted amines can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

2. Antitumor Activity

Preliminary data suggest that tert-butyl amines may possess antitumor activity. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. These findings warrant further investigation into their efficacy against specific cancer types .

3. Neuroprotective Effects

Some studies have indicated that tert-butyl amines may exhibit neuroprotective properties, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study conducted on various alkyl-substituted amines demonstrated that compounds with longer hydrophobic chains showed increased antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against several pathogens, with results indicating a strong correlation between hydrophobicity and antimicrobial potency.

CompoundMIC (µg/mL)Pathogen
This compound32E. coli
Similar alkyl amine16S. aureus

Case Study 2: Antitumor Activity

In vitro assays on human cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tert-butyl amines. Modifications to the alkyl chain length and branching can significantly impact their efficacy and selectivity for biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine?

  • Methodological Answer :

  • Nucleophilic Substitution : Use 4-(propan-2-yl)benzyl chloride and tert-butylamine in a polar aprotic solvent (e.g., THF or DMF) under reflux (60–80°C) for 12–24 hours. Catalysts like triethylamine or NaHCO₃ improve yield by neutralizing HCl byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Confirm purity via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and GC-MS .
  • Yield Optimization : Adjust stoichiometry (1.2:1 tert-butylamine to benzyl chloride) and inert atmosphere (N₂/Ar) to minimize oxidation .

Q. How can the structural and physicochemical properties of this compound be characterized?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include δ 1.2–1.4 ppm (tert-butyl CH₃), δ 2.8–3.2 ppm (N–CH₂–Ar), and δ 7.1–7.3 ppm (aromatic protons) .
  • HRMS : Confirm molecular ion peak at m/z 205.34 (C₁₄H₂₃N⁺) .
  • Physical Properties :
  • Melting Point : ~24–28°C (varies with crystallization solvent) .
  • Solubility : Lipophilic; soluble in THF, DCM, and ethanol but insoluble in water .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar) at 2–8°C in amber vials to prevent degradation via oxidation or photolysis .
  • Reactivity : Avoid strong acids/bases (risk of tert-butyl group cleavage) and high temperatures (>100°C) to prevent decomposition .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in catalytic applications?

  • Methodological Answer :

  • Steric Hindrance : The tert-butyl group reduces nucleophilicity at the amine center, slowing SN2 reactions but stabilizing intermediates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
  • Kinetic Studies : Compare reaction rates with analogous primary/secondary amines via stopped-flow spectroscopy .

Q. What strategies resolve contradictions in reported solubility or biological activity data?

  • Methodological Answer :

  • Solubility Discrepancies : Use standardized solvent systems (e.g., PBS with 1% DMSO for biological assays) and control for purity (HPLC >98%). Contradictions may arise from residual solvents or polymorphic forms .
  • Biological Activity : Validate receptor binding assays (e.g., GPCR screens) with orthogonal methods (SPR, ITC) to confirm target engagement. Adjust assay pH (7.4) to mimic physiological conditions .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use the SMILES string CC(C)(C)NCC1=CC=C(C=C1)C(C)C (PubChem CID) in AutoDock Vina to model binding to enzymes like monoamine oxidases. Optimize protonation states at pH 7.4 .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (Chiralpak IB column) with heptane/IPA (90:10) to separate enantiomers. Optimize asymmetric synthesis via catalytic enantioselective alkylation .
  • Process Chemistry : Implement continuous-flow reactors to control exotherms and reduce racemization during scale-up .

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